Sodium hydrogen D-glucarate
Description
Significance of D-Glucaric Acid as a Renewable Chemical Platform
D-glucaric acid, also known as saccharic acid, is an aldaric acid that can be produced from the oxidation of glucose. acs.orgimarcgroup.com Its structure, featuring carboxylic acid groups at both ends of a six-carbon chain, makes it a valuable precursor for a variety of chemical transformations. acs.org
In 2004, the U.S. Department of Energy (DOE) identified D-glucaric acid as one of the top 12 value-added chemicals that can be produced from biomass. This recognition underscored its potential as a key building block for the production of a wide range of bio-based chemicals and materials. imarcgroup.commordorintelligence.com The report highlighted the economic viability of producing D-glucaric acid from renewable feedstocks like glucose, which is abundant and can be derived from sources such as corn starch, lignocellulosic biomass, and other agricultural residues. nih.govwikipedia.org
The importance of D-glucaric acid in sustainable chemistry lies in its potential to replace fossil fuel-based chemicals in various applications. For instance, it can be converted into adipic acid, a key component in the production of nylon. acs.org This bio-based route to adipic acid offers a more environmentally friendly alternative to the conventional petroleum-based synthesis.
Furthermore, D-glucaric acid and its salts are biodegradable and have found use as corrosion inhibitors and as replacements for phosphates in detergents. acs.orggrandviewresearch.com The sodium salt of glucaric acid, for example, acts as a chelating agent, binding to calcium and magnesium ions in hard water to enhance the efficiency of detergents, thereby reducing the environmental impact associated with phosphate-based products. acs.orgwikipedia.orgfoodb.ca The development of efficient and cost-effective methods for D-glucaric acid production is a critical step in advancing the bioeconomy and reducing our reliance on finite fossil resources. ontosight.ai
Overview of D-Glucaric Acid Derivatives in Academic Research
Academic research has extensively explored the synthesis and application of various derivatives of D-glucaric acid, with a particular focus on its salts and lactones.
Monopotassium D-glucarate and calcium D-glucarate are important salts of D-glucaric acid that serve as stable, solid precursors for various chemical syntheses. Monopotassium D-glucarate, for example, has been used as a starting material for the synthesis of poly(hexamethylene D-glucaramide), a type of hydroxylated nylon. lookchem.comnih.gov
Calcium D-glucarate is another well-studied derivative. uantwerpen.benih.govtandfonline.com It is composed of calcium bonded to D-glucaric acid, forming a stable compound. tandfonline.com In the body, calcium D-glucarate is hydrolyzed to D-glucaric acid, which is then metabolized into D-glucaro-1,4-lactone. tandfonline.com This lactone is a known inhibitor of the enzyme beta-glucuronidase, which is involved in the detoxification of various substances in the body. tandfonline.com
The lactonic forms of D-glucaric acid, particularly D-glucaro-1,4-lactone, are of significant interest due to their chemical reactivity and biological activity. google.com D-glucaro-1,4-lactone is a delta-lactone formed from the intramolecular esterification of D-glucaric acid. google.com It is a key intermediate in many of the biological effects attributed to D-glucaric acid and its salts.
Under acidic conditions, D-glucaric acid can form various lactones, including mono- and di-lactones. For instance, D-glucaro-1,4:6,3-dilactone can be synthesized from calcium D-glucarate. These lactones are activated forms of D-glucaric acid that are useful for condensation polymerization with diamines to produce hydroxylated nylons. The study of these lactonization pathways is crucial for controlling the synthesis of specific D-glucaric acid derivatives for various applications.
Historical Context and Evolution of D-Glucaric Acid Research
The synthesis of D-glucaric acid dates back to the late 19th century, with early reports of its preparation through the nitric acid oxidation of D-glucose. acs.org German chemist Heinrich Kiliani described this reaction in 1925. acs.org For a long time, this method, despite its low selectivity and the generation of environmentally harmful nitrogen oxide gases, remained the primary route for D-glucaric acid production. acs.org
The recognition of D-glucaric acid as a top value-added chemical in 2004 spurred significant research into more sustainable and efficient production methods. imarcgroup.comnih.gov This has led to the development of alternative oxidation methods, including catalytic oxidation using platinum catalysts and biotechnological routes. acs.org Microbial fermentation using engineered strains of Escherichia coli and Saccharomyces cerevisiae has emerged as a promising alternative, offering the potential for a cheaper and more environmentally friendly process. acs.orgfoodb.ca These advancements in production technology are paving the way for the broader commercialization and application of D-glucaric acid and its derivatives in the growing bioeconomy.
Structure
3D Structure of Parent
Properties
CAS No. |
4322-63-8 |
|---|---|
Molecular Formula |
C6H9NaO8 |
Molecular Weight |
232.12 g/mol |
IUPAC Name |
sodium;(2S,3S,4S,5R)-2,3,4,5,6-pentahydroxy-6-oxohexanoate |
InChI |
InChI=1S/C6H10O8.Na/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14);/q;+1/p-1/t1-,2-,3-,4+;/m0./s1 |
InChI Key |
HEMLSXULQATQSD-SBBOJQDXSA-M |
Isomeric SMILES |
[C@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@H](C(=O)O)O)O.[Na+] |
Canonical SMILES |
C(C(C(C(=O)[O-])O)O)(C(C(=O)O)O)O.[Na+] |
Origin of Product |
United States |
Synthesis and Production Methodologies for D Glucaric Acid and Its Salts
Chemical Oxidation Pathways for D-Glucaric Acid Synthesis
Chemical oxidation represents a foundational approach for synthesizing D-glucaric acid from D-glucose. These methods typically employ strong oxidizing agents or sophisticated catalytic systems to achieve the desired conversion.
The oxidation of D-glucose using nitric acid is one of the earliest and most conventional methods for producing D-glucaric acid, also known as saccharic acid. doubtnut.comgoogle.com In this reaction, concentrated nitric acid acts as a potent oxidizing agent, converting both the C1 aldehyde and the C6 primary alcohol groups of glucose into carboxylic acids. collegedunia.combrainly.in
The reaction is known to be strongly exothermic and proceeds autocatalytically, which can make it difficult to control on a large scale. google.com The mechanism, while not fully elucidated, is understood to involve nitrous acid (HNO₂) as the active oxidizing agent, which is formed during the reaction. researchgate.net As the concentration of nitrous acid builds, the reaction rate increases, contributing to its exothermic nature. researchgate.net This process, however, is often nonselective and associated with low to moderate yields, typically less than 50%. researchgate.netresearchgate.net The low yield is attributed to competing side reactions that lead to the formation of by-products, including gluconic, 5-ketogluconic, tartaric, and oxalic acids. researchgate.net A significant environmental drawback of this method is the generation of toxic nitrogen oxide (NOx) gases. researchgate.net
Optimization strategies have been explored to improve the process. These include conducting the reaction in a closed system under an oxygen atmosphere, which allows for the regeneration of nitric acid from the NOx gases produced, creating a more catalytic process. google.comresearchgate.netnih.gov Controlled conditions, such as temperatures between 25-40°C and pressures of 1-2 bar, are typically employed. researchgate.net Continuous reaction processes have also been developed to manage the exothermicity and improve safety and control over the reaction. google.com Due to the difficulty in crystallizing D-glucaric acid directly from the reaction mixture, it is often recovered through neutralization with a base (e.g., potassium or sodium hydroxide) to form a salt, such as monopotassium D-glucarate or disodium (B8443419) D-glucarate. google.comresearchgate.net
| Parameter | Condition/Value | Finding | Source |
| Oxidizing Agent | Nitric Acid (HNO₃) | Strong oxidizing agent converting both aldehyde and primary alcohol groups. | doubtnut.com |
| Active Species | Nitrous Acid (HNO₂) | Believed to be the active oxidizing agent, formed in-situ. | researchgate.net |
| Typical Yield | < 50% | Limited by the formation of various by-products. | researchgate.net |
| By-products | Gluconic acid, oxalic acid, tartaric acid | Result from non-selective oxidation and C-C bond cleavage. | researchgate.net |
| Reaction Temperature | 25-40°C | Mild temperatures are used to control the exothermic reaction. | google.comresearchgate.net |
| Environmental Issue | NOx gas generation | A major drawback of the nitric acid oxidation process. | researchgate.net |
To overcome the limitations of nitric acid oxidation, various catalytic systems have been developed. These methods offer higher selectivity and more environmentally benign reaction conditions by using molecular oxygen or other mild oxidants in conjunction with a catalyst.
Noble metals, particularly platinum (Pt) and gold (Au), are effective catalysts for the aerobic oxidation of glucose. nih.gov These catalysts, typically supported on materials like activated carbon (Pt/C or Au/C), can facilitate the oxidation of glucose to D-glucaric acid in an aqueous medium, often proceeding through a D-gluconic acid intermediate. tue.nlrsc.org
Platinum-based catalysts have been shown to efficiently produce D-glucaric acid from glucose. Under optimized conditions—an initial pH of 7.2, 80°C, and 13.8 bar of O₂—a commercial Pt/C catalyst achieved a D-glucaric acid yield of 74%, which is among the highest reported. rsc.org The reaction selectivity is highly dependent on pH; acidic conditions favor the formation of gluconic acid, while highly basic conditions can lead to C-C bond cleavage and reduced selectivity for glucaric acid. rsc.org
Gold nanoparticles (AuNPs) have also been extensively studied for glucose oxidation. researchgate.net Au catalysts are generally more resistant to over-oxidation compared to platinum and palladium. researchgate.net The catalytic activity of gold is sensitive to particle size and the choice of support material. researchgate.netunipd.it Bimetallic catalysts, such as Au-Pt and Au-Bi, have been developed to enhance catalytic activity and selectivity. researchgate.netacs.org For instance, an Au-Pt/ZrO₂ catalyst yielded 50% glucaric acid at complete glucose conversion under base-free conditions. acs.org An AuBi/AC catalyst provided a 31% yield of glucaric acid. researchgate.netunipd.it
| Catalyst System | Support | Key Conditions | Max. Glucaric Acid Yield | Source |
| Platinum (Pt) | Carbon (C) | pH 7.2, 80°C, 13.8 bar O₂ | 74% | rsc.org |
| Gold-Platinum (Au-Pt) | Zirconia (ZrO₂) | 100°C, 40 bar air, base-free | 50% | acs.org |
| Gold-Bismuth (Au-Bi) | Activated Carbon (AC) | Alkaline conditions | 31% | researchgate.netunipd.it |
| Gold (Au) | Carbon (C) | Alkaline conditions | 22% (with PVA stabilizer) | researchgate.net |
The 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radical is a highly efficient and selective catalyst for the oxidation of primary alcohols to carboxylic acids. In TEMPO-mediated systems, TEMPO acts as a shuttle catalyst, being oxidized to the active N-oxoammonium ion by a primary oxidant (such as sodium hypochlorite (B82951) or via electrochemistry). This ion then selectively oxidizes the primary alcohol group of the substrate.
This approach has been successfully applied to the synthesis of D-glucaric acid from D-glucose. The process typically involves a two-step oxidation: the aldehyde group is first oxidized to a carboxyl group to form gluconic acid, followed by the TEMPO-mediated oxidation of the C6 primary alcohol group to yield D-glucaric acid. acs.org This method can achieve high yields, with some studies reporting D-glucaric acid yields between 70% and 90%. researchgate.net The reaction conditions, particularly pH, are crucial; the initial oxidation to gluconic acid is favored at a pH between 10 and 13, while further oxidation to glucaric acid requires specific pH control to avoid side reactions. acs.org Recent research has also explored photocatalytic systems combining TEMPO with materials like alkalized carbon nitride to achieve selective glucose conversion to glucaric acid. crespootero.uk
The long-term stability and reusability of catalysts are critical for industrial applications. A common issue in catalytic glucose oxidation is catalyst deactivation. For platinum catalysts, deactivation can occur through the formation of platinum oxides (PtO₂) on the catalyst surface, which are less active for the oxidation reaction. tue.nlosti.gov
Catalyst design focuses on creating more robust and active materials. This includes the development of bimetallic nanoparticles (e.g., Au-Pt, Pd-Bi) where the addition of a second metal can improve activity, selectivity, and stability. acs.orgmdpi.com The choice of support material also plays a significant role in catalyst performance by influencing nanoparticle dispersion and stability. acs.org For instance, using zirconia as a support for Au-Pt nanoparticles has shown promise for base-free glucose oxidation. acs.org
Regeneration strategies aim to restore the activity of deactivated catalysts. For Pt/C catalysts deactivated by surface oxidation, activity can often be restored by temporarily removing the oxygen supply, which allows adsorbed glucose to reduce the platinum oxide back to its active metallic state. tue.nlosti.gov In other systems, where the catalyst may dissolve in an acidic product solution (e.g., MnOₓ), novel regeneration methods have been developed, such as a replacement precipitation method using MgO to recover the dissolved catalyst for subsequent cycles. acs.org
Electrocatalytic oxidation offers a green and controllable alternative to chemical methods, avoiding the need for harsh oxidants and operating under mild conditions. rsc.org In this process, an electrical potential is applied to drive the oxidation of glucose at the surface of an electrode (anode). The selectivity towards different products, such as gluconic acid and glucaric acid, can be controlled by the choice of electrode material and the applied potential. researchgate.netsemanticscholar.org
The oxidation is proposed to occur in a two-step process, where glucose is first oxidized to gluconic acid, which can then be further oxidized to glucaric acid. researchgate.net Various materials have been investigated as electrocatalysts, including noble metals like platinum and gold, as well as transition metal oxides. acs.orgnih.govoup.com For example, a nano-MnO₂ loaded on a porous titanium electrode has been shown to convert glucose to gluconic and glucaric acid with high total selectivity (99%). researchgate.net By adjusting the current density from 4 mA cm⁻² to 6 mA cm⁻², the selectivity could be shifted from a mix of products to favoring D-glucaric acid with an 84% selectivity. researchgate.net
This method can also be coupled with the hydrogen evolution reaction at the cathode, allowing for the simultaneous production of a valuable chemical (D-glucaric acid) and a clean fuel (H₂), making it an energy-saving and value-added process. rsc.org
| Electrocatalyst | Key Conditions | Glucose Conversion | Glucaric Acid Selectivity | Source |
| MnO₂/Ti | 30°C, pH 7, 6 mA cm⁻² | 99% | 84% | researchgate.net |
| TEMPO (mediator) | Graphite felt anode, >1.5 V | ~79% | ~10% | frontiersin.orgnih.gov |
| Platinum (Pt) | High potential | - | Lower selectivity due to C-C cleavage | researchgate.net |
| Gold (Au) | Polycrystalline surface | - | Feasible, proceeds via gluconic acid intermediate | researchgate.net |
Electrocatalytic Oxidation Methods
Biotechnological and Biocatalytic Production Routes
Biotechnological approaches, utilizing engineered microorganisms, offer an alternative and potentially more sustainable route for D-glucaric acid production. These methods often involve the construction of novel metabolic pathways in microbial hosts.
Metabolic engineering focuses on modifying the enzymatic, transport, and regulatory functions of cells to enhance the production of desired chemicals. nih.gov This has been successfully applied to produce D-glucaric acid in microorganisms like Escherichia coli and Saccharomyces cerevisiae. nih.govnih.gov
A synthetic pathway for D-glucaric acid production from D-glucose has been successfully constructed in Escherichia coli. nih.gov This pathway involves the co-expression of three key enzymes from different organisms: myo-inositol-1-phosphate synthase (Ino1) from Saccharomyces cerevisiae, myo-inositol oxygenase (MIOX) from mice, and uronate dehydrogenase (Udh) from Pseudomonas syringae. nih.gov In this pathway, D-glucose-6-phosphate is converted to myo-inositol-1-phosphate by Ino1, which is then dephosphorylated by an endogenous E. coli phosphatase to produce myo-inositol. nih.govasm.org MIOX then oxidizes myo-inositol to D-glucuronic acid, which is finally converted to D-glucaric acid by Udh. nih.gov
Initial studies with this pathway yielded D-glucaric acid concentrations of over 1 g/L. nih.gov Further research has focused on optimizing this pathway. One key challenge identified was the low activity of the MIOX enzyme, which was found to be the rate-limiting step. nih.govnih.gov To address this, strategies such as using an N-terminal SUMO (Small Ubiquitin-like Modifier) fusion to MIOX were employed, which resulted in a 75% increase in D-glucaric acid production from myo-inositol. nih.govmit.edu Another approach involved increasing myo-inositol transport, which led to a 65% increase in production. nih.govmit.edu Through these optimizations, a production of up to 4.85 g/L of D-glucaric acid from 10.8 g/L of myo-inositol has been reported in recombinant E. coli. nih.gov In a fed-batch fermentation process, a production of 5.24 ± 0.015 g·L−1 of D-glucaric acid was achieved. mdpi.com
| Engineering Strategy | Key Enzymes/Modifications | Reported Titer |
|---|---|---|
| Initial synthetic pathway construction | Ino1 (S. cerevisiae), MIOX (mouse), Udh (P. syringae) | > 1 g/L from D-glucose nih.gov |
| Improved MIOX stability and myo-inositol transport | N-terminal SUMO fusion to MIOX, increased myo-inositol transport | 4.85 g/L from myo-inositol nih.gov |
| Fed-batch fermentation with co-expression of two Udhs | Udh (P. putida), Udh (P. syringae) | 5.24 ± 0.015 g/L from D-glucuronic acid mdpi.com |
Saccharomyces cerevisiae is another promising host for D-glucaric acid production, partly due to its endogenous pathway for myo-inositol synthesis. nih.gov The biosynthetic pathway constructed in this yeast involves the expression of genes encoding myo-inositol oxygenase (MIOX) and uronate dehydrogenase (Udh). nih.gov A more stable MIOX from Arabidopsis thaliana (miox4) has been utilized to overcome the bottleneck of low MIOX activity and instability. nih.gov
To further enhance production, high-copy delta-sequence integration of the miox4 gene into the S. cerevisiae genome was performed, which increased both the gene copy number and its stability. nih.gov This strategy led to an eight-fold increase in D-glucaric acid titer compared to episomal expression. nih.gov In a fed-batch fermentation process supplemented with myo-inositol, an engineered S. cerevisiae strain produced 6 g/L of D-glucaric acid. nih.gov Further engineering, including the expression of a fusion protein of MIOX4 and Udh, and regulating the metabolic flux of myo-inositol, has led to even higher titers, reaching 15.6 g/L in a 5-L bioreactor through fed-batch fermentation. nih.govasm.org
| Engineering Strategy | Key Enzymes/Modifications | Reported Titer |
|---|---|---|
| Delta-sequence integration | miox4 (A. thaliana), udh (P. syringae) | 6 g/L in fed-batch fermentation nih.gov |
| Fusion protein and metabolic flux regulation | MIOX4-Udh fusion protein, downregulation of ZWF1, overexpression of INM1 and ITR1 | 15.6 g/L in fed-batch fermentation nih.govasm.org |
The efficiency of the biosynthetic pathway for D-glucaric acid is heavily reliant on the activity and stability of the key enzymes involved.
Myo-inositol oxygenase (MIOX) catalyzes the conversion of myo-inositol to D-glucuronic acid and has been identified as a rate-limiting enzyme in the pathway. nih.govnih.gov MIOX from mice has been commonly used, but it suffers from low activity and instability. nih.govnih.gov To overcome this, more stable MIOX homologs, such as MIOX4 from Arabidopsis thaliana, have been employed. nih.gov Another strategy to improve MIOX stability is the use of protein fusion tags. An N-terminal fusion of SUMO to MIOX has been shown to significantly increase its soluble expression and stability, leading to a 75% increase in D-glucaric acid production from myo-inositol in E. coli. nih.govmit.edunih.gov
Uronate Dehydrogenase (Udh) catalyzes the final step in the pathway, the oxidation of D-glucuronic acid to D-glucaric acid. nih.gov This enzyme, often sourced from Pseudomonas syringae, has been shown to be well-expressed in E. coli with high activity. nih.gov Udh utilizes NAD+ as a cofactor to catalyze the dehydrogenation of uronic acids to aldaric acids. mdpi.comresearchgate.netnih.gov The co-expression of Udh genes from both Pseudomonas putida and Pseudomonas syringae has been used to improve the biosynthesis of D-glucaric acid. mdpi.com
Fusion Protein Design has emerged as a powerful strategy to enhance the efficiency of the D-glucaric acid biosynthetic pathway. By fusing two key enzymes, MIOX4 and Udh, with different peptide linkers, a significant increase in D-glucaric acid production has been achieved in S. cerevisiae. nih.govresearchgate.net A strain with a fusion protein linked by the peptide (EA3K)3 showed a 5.7-fold higher production than that of the free enzymes. nih.govresearchgate.net This approach can improve the catalytic efficiency by channeling the substrate from one active site to the next, minimizing the diffusion of intermediates and potentially improving the stability of the enzymes. nih.gov
Utilization of Biomass-Derived Feedstocks (e.g., Miscanthus enzymatic hydrolysate)
The use of lignocellulosic biomass, such as Miscanthus sacchariflorus, as a starting material for D-glucaric acid production is a key strategy in developing a sustainable biorefinery. nih.govnih.gov The process typically involves the enzymatic hydrolysis of the biomass to release glucose, which is then converted to D-glucaric acid through oxidation. nih.govacs.org
One method employs a TEMPO-mediated oxidation system. nih.govnih.gov Research has shown that impurities present in the enzymatic hydrolysate, such as xylose and lignin, can inhibit the efficiency of glucose oxidation. nih.govacs.org This necessitates a higher quantity of oxidant to achieve a sufficient yield of glucaric acid compared to using standard, pure glucose. nih.govacs.org Despite these challenges, studies have demonstrated that it is possible to produce a significant amount of glucaric acid from biomass. For instance, 39.08 kg of glucaric acid can be produced from 100 kg of initial Miscanthus biomass. nih.gov This represents a conversion of 86.38% (w/w) of the glucose present in the initial feedstock into glucaric acid. nih.gov
The process can be optimized by adjusting reaction conditions. Statistical analysis through response surface methodology (RSM) has identified optimal conditions for TEMPO-mediated oxidation as a reaction temperature of 5°C, a pH of 12, and a potassium hypochlorite (KClO) dosage of 4.23 equivalents per mole of glucose. nih.govacs.org Under these conditions, an actual glucaric acid yield of 69.22 ± 2.78% has been achieved. acs.org
Bioprocess Optimization Techniques (e.g., Fed-batch fermentation)
Fermentation is a crucial bioprocess for converting glucose into D-glucaric acid. Engineered microorganisms, such as Saccharomyces cerevisiae and Komagataella phaffii (formerly Pichia pastoris), are often employed for this conversion. asm.orgnih.govnih.govnih.gov Fed-batch fermentation is a commonly used optimization technique to enhance the production titer of glucaric acid. asm.orgnih.govnih.gov This strategy involves the controlled feeding of nutrients, such as glucose, into the bioreactor during the fermentation process, which helps to maintain optimal conditions for cell growth and product formation while avoiding substrate inhibition. asm.orgscience.gov
In one study using an engineered Saccharomyces cerevisiae strain (GA-ZII), fed-batch fermentation in a 5-L bioreactor resulted in a maximum glucaric acid titer of 12.3 g/L after 192 hours. asm.org This was a 44.7% improvement compared to shake flask fermentation. asm.org Further optimization, including the addition of MgCl₂ to the culture medium and glucose supplementation, significantly increased the final titer to 15.6 g/L. asm.orgnih.gov
Similarly, engineered K. phaffii has been used to produce glucaric acid. nih.gov By employing fed-batch fermentation with a mixed supplementation of myo-inositol and monosodium glutamate (B1630785), a glucaric acid concentration of 17.6 g/L was achieved. nih.gov These results highlight the effectiveness of fed-batch strategies in improving the efficiency of microbial D-glucaric acid production.
| Organism | Fermentation Method | Key Optimization | Max Titer (g/L) |
| Saccharomyces cerevisiae GA-ZII | Fed-batch | Glucose feeding, MgCl₂ addition | 15.6 |
| Komagataella phaffii X33-GA | Fed-batch | Myo-inositol & Monosodium glutamate feeding | 17.6 |
Downstream Processing and Purification Techniques
The recovery and purification of D-glucaric acid from fermentation broths or reaction mixtures present significant challenges, primarily due to its high solubility in water and its tendency to form lactones. rsc.orgornl.gov Effective downstream processing is critical for obtaining high-purity crystalline D-glucaric acid.
Derivation of Free D-Glucaric Acid from Glucarate (B1238325) Salts (e.g., Calcium and Potassium Salts)
D-glucaric acid is often produced in the form of its salts, such as dipotassium (B57713) glucarate (K₂GA) or calcium D-glucarate, during fermentation at neutral pH. ornl.govrsc.orgwikipedia.org To obtain the free acid, these salts must be converted. A common method involves acidification, which can be achieved through the addition of a strong acid like hydrochloric acid (HCl) or through cation exchange chromatography. rsc.orgresearchgate.net
Ion exchange resins are highly effective for converting glucarate salts to free D-glucaric acid. researchgate.netnih.govnih.gov Strong acid cation exchange resins, such as Amberlyst-15, are used to exchange the cations (e.g., K⁺ or Ca²⁺) from the glucarate salt with H⁺ ions from the resin. researchgate.netnih.govnih.gov
In a typical process, an aqueous solution of potassium glucarate is passed through a column packed with Amberlyst-15 (H⁺) resin. researchgate.netnih.gov Research has demonstrated that this method can achieve a high degree of conversion. For example, treating a 0.02 M solution of potassium glucarate with Amberlyst-15 resulted in over 99% exchange of K⁺ for H⁺ within five minutes. researchgate.net This process yields an aqueous solution of free D-glucaric acid. nih.gov Subsequent purification steps can produce powdered D-glucaric acid with a purity exceeding 99.96% and a dry yield of 98.7%. researchgate.netnih.govnih.gov
Crystallization Methodologies (e.g., Antisolvent Crystallization, Azeotropic Drying)
Crystallization is a key step in obtaining solid, high-purity D-glucaric acid. However, traditional evaporative crystallization is challenging due to the high solubility of glucaric acid and the risk of forming undesirable lactone byproducts at elevated temperatures. ornl.govrsc.orgnih.gov
Antisolvent Crystallization: This technique involves adding a solvent in which D-glucaric acid is poorly soluble (an antisolvent) to an aqueous solution of the acid, causing it to precipitate. rsc.orgrsc.org Isopropanol (B130326) has been identified as an effective antisolvent because it significantly reduces the solubility of glucaric acid. rsc.orgornl.govrsc.org This method allows for the recovery of D-glucaric acid crystals at lower temperatures, minimizing lactone formation. ornl.govrsc.org Acetone (B3395972) can be used as an antisolvent to first crystallize monopotassium glucarate from the fermentation broth before its conversion to the free acid. ornl.govrsc.org
Azeotropic Drying: To remove water from the D-glucaric acid solution at low temperatures and avoid lactonization, azeotropic drying is employed. rsc.orgrsc.orgresearchgate.netnih.gov This involves adding a solvent, such as isopropanol or acetonitrile (B52724), that forms a low-boiling azeotrope with water. rsc.orgresearchgate.netnih.gov The water can then be removed by evaporation at a lower temperature along with the azeotroping agent. rsc.orgornl.govrsc.orgnih.gov This process is crucial for selectively isolating the pure diacid as a dry powder. nih.gov
A robust separation process combining these techniques has been developed. It involves first recovering purified monopotassium glucarate from the fermentation broth via pH adjustment and antisolvent crystallization with acetone. rsc.org The monopotassium glucarate is then redissolved, converted to free D-glucaric acid using cation exchange, and finally crystallized using isopropanol as an antisolvent, followed by azeotropic drying. ornl.govrsc.org This integrated process can achieve a recovery yield of 71% for D-glucaric acid with a purity of 98.3%. rsc.orgornl.govrsc.org
| Technique | Description | Purity/Yield |
| Antisolvent Crystallization | Uses an antisolvent (e.g., isopropanol) to precipitate D-glucaric acid from solution. rsc.orgrsc.org | D-glucaric acid purity of 98.3% with a 71% yield. ornl.govrsc.org |
| Azeotropic Drying | Removes water at low temperatures by forming an azeotrope with a solvent like acetonitrile. researchgate.netnih.gov | Enables preparation of powdered glucaric acid at >99.96% purity and 98.7% dry yield. researchgate.netnih.govnih.gov |
Challenges and Strategies for Obtaining High Purity Crystalline D-Glucaric Acid
The primary challenge in obtaining high-purity crystalline D-glucaric acid is the prevalent formation of its lactone and dilactone derivatives during purification. rsc.orgnih.gov This occurs when aqueous solutions of the acid are heated to remove water, leading to intramolecular esterification. researchgate.netnih.gov The resulting product is often an equilibrium mixture of the diacid and its lactones, making it difficult to isolate the pure crystalline solid. researchgate.netnih.gov
The key strategy to overcome this challenge is to avoid high temperatures during the water removal step. nih.gov The combination of techniques described above provides an effective solution:
Cation Exchange: Using a resin like Amberlyst-15 to produce a clean aqueous solution of the free acid from its salts. researchgate.netnih.gov
Azeotropic Drying: Employing a solvent like acetonitrile or isopropanol to form an azeotrope with water, allowing for evaporation at low temperatures (e.g., below 50°C) and reduced pressure. rsc.orgresearchgate.netnih.gov This low-temperature solvent removal is crucial for preventing lactonization. rsc.orgornl.govrsc.org
Antisolvent Crystallization: Using an appropriate antisolvent to induce crystallization from the concentrated, low-water solution, which further purifies the D-glucaric acid. rsc.orgrsc.org
By implementing this multi-step strategy, it is possible to selectively isolate D-glucaric acid as a high-purity (>99.96%), crystalline solid in high yield (>98%), free from lactone impurities. researchgate.netnih.govnih.gov
Byproduct Formation and Control of Selectivity in Synthesis
The selective synthesis of D-glucaric acid is challenging due to the potential for a wide range of side reactions and byproduct formation. researchgate.net Achieving high selectivity requires precise control over reaction conditions to prevent the degradation of the carbohydrate backbone and the over-oxidation of intermediate products.
The primary pathway for the synthesis of D-glucaric acid from D-glucose involves the initial oxidation of the C1 aldehyde group to form D-gluconic acid, followed by the oxidation of the C6 primary alcohol group. However, various factors can lead to the formation of undesirable byproducts through mechanisms such as C-C bond cleavage. acs.orgrsc.org
Common Byproducts and Their Formation
Incomplete Oxidation Products: D-gluconic acid is the primary intermediate and can remain in the final product mixture if the oxidation of the C6 hydroxyl group is incomplete. rsc.orgresearchgate.net Similarly, glucuronic acid can also be present as an intermediate byproduct. rsc.org
C-C Cleavage Products: More aggressive reaction conditions can lead to the cleavage of carbon-carbon bonds within the glucose or glucaric acid molecule. This degradation results in smaller organic acids. Common C-C cleavage byproducts include:
Oxalic acid acs.orgrsc.orgnih.gov
Tartaric acid (meso- and DL-threaric acid) rsc.orgresearchgate.net
Tartronic acid researchgate.net
Glycolic acid nih.gov
Isomerization and Retro-Aldol Products: Under certain conditions, particularly alkaline environments, glucose can undergo isomerization and retro-aldol reactions, leading to the formation of minor byproducts like acetic acid. acs.org
The formation of formic and oxalic acids, for instance, is primarily attributed to the oxidative C-C cleavage of D-gluconic acid. acs.org In TEMPO-mediated electro-oxidation, byproducts such as formic acid, glycolic acid, and oxalic acid have been detected, often resulting from alkaline degradation. nih.govfrontiersin.org
Control of Selectivity
Controlling the selectivity of D-glucose oxidation is paramount for maximizing the yield of D-glucaric acid. This is typically achieved by carefully managing reaction parameters such as pH, catalyst selection, and oxidant dosage.
Influence of pH: The pH of the reaction medium is a critical factor influencing both the reaction rate and the formation of byproducts. acs.org
In TEMPO-mediated oxidation, the initial oxidation of glucose to gluconic acid is favored at a pH between 10 and 13. acs.org However, further selective oxidation to glucaric acid and the suppression of side reactions require tighter pH control. acs.org
Studies have shown that at an optimized pH of 12 (at 5°C), the yield of glucaric acid can be maximized while minimizing byproducts. researchgate.net
Neutral or slightly alkaline conditions are generally observed to yield the highest amounts of glucaric acid. mdpi.com
Catalyst Selection and Properties: The choice of catalyst plays a pivotal role in directing the reaction toward the desired product.
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl): This stable radical is an effective catalyst for the selective oxidation of primary alcohols. nih.govfrontiersin.org In the electro-oxidation of glucose, TEMPO can mediate the formation of glucarate as the main product. researchgate.net The applied potential is crucial; glucaric acid formation is significantly detected at potentials above 1.42 V vs. RHE, where gluconic acid becomes a reactive intermediate. nih.govfrontiersin.org
Platinum (Pt)-based Catalysts: The oxidation state of platinum significantly affects selectivity. researchgate.netwur.nl Pt⁰ catalysts tend to promote dehydrogenation and favor the formation of glucose dialdehyde (B1249045), a different oxidation product. wur.nlnih.gov Conversely, platinum oxides (PtOx) are more effective at catalyzing aldehyde oxidation, thus favoring the formation of gluconate and subsequently glucarate. wur.nlnih.gov However, PtOx can also promote the dehydrogenation of secondary alcohol groups, leading to more complex product mixtures. wur.nl
Gold (Au)-based Catalysts: Gold catalysts, often supported on materials like zirconia (ZrO2) and alloyed with platinum, have shown promise. The presence of a pure AuPt alloy has been identified as critical for the selective formation of glucaric acid. researchgate.net
Photocatalytic Systems: A composite photocatalyst (TiO2/HPW/CoPz) has been shown to efficiently catalyze the oxidation of glucose to gluconic and glucaric acids. rsc.org The presence of phosphotungstic acid (HPW) in the composite helps to reduce the adsorption of the acid products on the catalyst surface, thereby suppressing their further oxidation and increasing selectivity. rsc.org
Effect of Reaction Conditions: Optimizing reaction conditions is essential for controlling byproduct formation. In TEMPO-mediated oxidation, the dosage of the oxidant (e.g., KClO) is a significant factor. acs.org Low oxidant dosages tend to produce fewer byproducts like formic and oxalic acid. acs.org
Below are tables summarizing research findings on byproduct formation and selectivity under various conditions.
| Condition Varied | Observation | Primary Byproducts Affected |
|---|---|---|
| pH | Most influential factor on byproduct formation. Optimum pH is crucial to minimize side reactions. | Formic acid, Oxalic acid, Acetic acid |
| KClO Dosage (Oxidant) | Higher dosages lead to increased byproduct formation. | Formic acid, Oxalic acid |
| Temperature | Optimized at 5°C for maximum glucaric acid yield in the studied system. | General degradation products |
| Catalytic System | Key Findings on Selectivity | Achieved Selectivity/Yield | Reference |
|---|---|---|---|
| TEMPO (Electro-oxidation) | Selectivity towards glucarate is highly dependent on the applied anode potential. Potentials >1.42 V vs. RHE favor glucaric acid formation. | At 1.62 V vs. RHE, selectivity for glucaric acid reached 8.4%. The combined selectivity for gluconic and glucaric acid was 86.6%. | nih.govfrontiersin.org |
| Pt⁰ vs. PtOₓ (Electrocatalytic) | PtOₓ favors the formation of gluconate and glucarate, while Pt⁰ promotes glucose dialdehyde formation. | Data indicates PtOₓ has higher selectivity towards gluconate/glucarate pathway. | wur.nlnih.gov |
| AuPt/ZrO₂ | A pure AuPt alloy is critical for selective formation of glucaric acid. Ultrasonication during catalyst preparation increased final yield. | Up to 71% yield of glucaric acid. | researchgate.net |
| TiO₂/HPW/CoPz (Photocatalytic) | HPW component suppresses further oxidation of gluconic and glucaric acid, leading to high selectivity. | Total selectivity for gluconic and glucaric acids can reach up to 80.4%. | rsc.org |
Mechanistic Investigations in Biological Systems Non Clinical Focus
D-Glucaric Acid Metabolism and Lactone Formation Pathways
The metabolism of D-glucaric acid is intrinsically linked to the D-glucuronic acid pathway, a significant route for the detoxification and elimination of various substances in mammals.
In mammals, D-glucaric acid is recognized as a key end-product of the D-glucuronic acid pathway. hmdb.carupahealth.com This pathway begins with D-glucose and is crucial for synthesizing D-glucuronic acid, which is then used in conjugation reactions—a process known as glucuronidation. nih.govwikipedia.org D-glucuronic acid can be further metabolized, leading to the formation of D-glucaric acid. nih.gov The conversion of D-glucuronic acid to D-glucaric acid involves the oxidation of the C6 carbon to a carboxylic acid. hmdb.carupahealth.com While the precise enzymatic control is complex, the cytochrome P450 system is thought to be a primary contributor to the in vivo production of D-glucaric acid. hmdb.canih.gov The presence of D-glucaric acid in urine is a normal physiological finding and can be an indicator of hepatic metabolism. rupahealth.comjst.go.jp
When D-glucarate salts, such as calcium D-glucarate, are introduced into a biological system, they can undergo conversion to their corresponding lactones. nih.gov In pre-clinical studies, it has been demonstrated that D-glucarate is metabolized to D-glucaro-1,4-lactone. This conversion is significant because D-glucaro-1,4-lactone is a more potent biological agent than the parent acid. nih.gov Research in rat models has shown that after oral administration of D-glucaro-1,4-lactone, it is excreted in both bile and urine. nih.gov Although only a small fraction (about 0.2%) of the administered dose was found in the bile, it was sufficient to inhibit the activity of the biliary enzyme beta-glucuronidase by 75%. nih.gov The conversion from D-glucarate to D-glucaro-1,4-lactone can occur spontaneously under acidic conditions, which are present in certain physiological environments. scispace.com
Table 1: Excretion of Orally Administered D-Glucaro-1,4-Lactone in Rats
| Excretion Route | Percentage of Administered Dose Excreted | Key Finding |
| Urine | ~11% | Excretory rate was proportional to the administered amount. nih.gov |
| Bile | ~0.2% | The concentration achieved was sufficient to suppress 75% of beta-glucuronidase activity. nih.gov |
The enzymatic conversion of D-glucuronolactone, another metabolite in the D-glucuronic acid pathway, is facilitated by the enzyme D-glucuronolactone dehydrogenase. nih.gov This enzyme catalyzes the oxidation of D-glucuronolactone to form D-glucaro-1,4-lactone. nih.govatamanchemicals.com Studies using human-liver extracts have shown that D-glucuronolactone is converted into the beta-glucuronidase inhibitor, D-glucaro-1,4-lactone. nih.gov This conversion is a critical step, as it produces the biologically active compound responsible for key enzymatic interactions discussed in the following sections.
Enzymatic Interactions and Biochemical Regulation
The primary mechanism through which D-glucarate metabolites exert their biological effects is via the inhibition of specific enzymes, most notably beta-glucuronidase.
D-glucaro-1,4-lactone is a potent and specific inhibitor of the enzyme beta-glucuronidase. nih.govnih.govnih.gov This enzyme is found in various mammalian tissues and is also produced by intestinal microflora. scielo.org.ar Beta-glucuronidase acts to hydrolyze glucuronide conjugates, which are products of the phase II detoxification pathway. scielo.org.arscbt.com By inhibiting this enzyme, D-glucaro-1,4-lactone prevents the cleavage of glucuronic acid from conjugated substances. hmdb.ca The inhibitory action of D-glucaro-1,4-lactone is a key aspect of its biochemical function, influencing the body's ability to eliminate toxins and other compounds. nih.gov
Table 2: Research Findings on Beta-Glucuronidase Inhibition by D-Glucaro-1,4-Lactone
| Study Focus | Animal Model | Key Finding | Reference |
| Biliary Excretion and Enzyme Inhibition | Rats | Oral administration of D-glucaro-1,4-lactone led to its excretion in the bile and a 75% suppression of biliary beta-glucuronidase activity. | nih.gov |
| Metabolic Conversion | Human and Mouse Liver Extracts | D-glucuronolactone was converted by dehydrogenase into the beta-glucuronidase inhibitor D-glucaro-1,4-lactone in human liver extracts. | nih.gov |
| Pharmacological Action | Mice and Rats | D-glucaro-1,4-lactone was shown to shorten the action of drugs that are excreted in the bile as glucuronides, demonstrating in vivo inhibition. | nih.gov |
| Liver Cancer Prevention | Rats | D-glucaro-1,4-lactone, as a specific inhibitor of beta-glucuronidase, is suggested to improve the body's defense mechanisms and help eliminate carcinogens. | nih.gov |
Glucuronidation is a major Phase II metabolic pathway that converts lipophilic (fat-soluble) xenobiotics and endogenous compounds into more water-soluble glucuronide conjugates, facilitating their excretion from the body via urine or bile. taylorandfrancis.com This process is essential for detoxifying a wide array of substances, including drugs, pollutants, and hormones. patsnap.com
The enzyme beta-glucuronidase can reverse this detoxification process. scielo.org.ar By hydrolyzing the glucuronide bond, it releases the original, often more toxic, substance back into circulation, a process known as deconjugation. nih.gov This can lead to the reabsorption of toxins in the gut and liver, potentially contributing to cellular damage. nih.gov
Inhibition of Beta-Glucuronidase Activity by D-Glucaro-1,4-Lactone
Modulation of Deconjugation Processes by Glucarate (B1238325) Derivatives
Glucarate derivatives, notably D-glucaro-1,4-lactone, have been identified as potent inhibitors of β-glucuronidase, an enzyme that plays a critical role in deconjugation processes. researchgate.netsemanticscholar.org β-glucuronidase is produced by various vertebrate tissues and is also a component of the colonic microflora. researchgate.net Its primary function involves the hydrolysis of glucuronide conjugates, which are substances that have been bound to glucuronic acid to increase their water solubility and facilitate their excretion from the body. douglaslabs.com
Elevated levels of β-glucuronidase activity are associated with an increased risk for certain cancers, particularly those that are hormone-dependent, such as breast and prostate cancer. researchgate.net By inhibiting β-glucuronidase, D-glucaro-1,4-lactone enhances the detoxification of carcinogens and tumor promoters by preventing the hydrolysis of their glucuronide forms. researchgate.net This mechanism effectively favors the body's natural defense system for eliminating these harmful substances. researchgate.net
Upon oral administration of a D-glucarate salt, D-glucaro-1,4-lactone is formed in the stomach. It is then absorbed from the intestinal tract and transported via the bloodstream to various internal organs, eventually being excreted in urine and, to a lesser extent, in bile. researchgate.net Animal studies have demonstrated that oral administration of calcium D-glucarate leads to a decrease in β-glucuronidase activity in tissues such as the breast, liver, colon, skin, lung, and prostate. douglaslabs.com This inhibition of β-glucuronidase results in a net increase in glucuronidation, thereby enhancing a primary detoxification pathway. douglaslabs.com
Effects on Other Enzyme Systems (e.g., Protein Tyrosine Kinase-C, Transglutaminase) in in vitro or animal models
Research in preclinical models has indicated that glucarate derivatives may also exert effects on other enzyme systems beyond β-glucuronidase.
Protein Tyrosine Kinase-C:
A monograph on Calcium-D-glucarate reports that it inhibits the activity of protein tyrosine kinase-C. altmedrev.com This inhibition is suggested as a possible mechanism for an observed increase in cellular differentiation and a slower progression through the cell cycle. altmedrev.com
Transglutaminase:
In a study on mouse skin tumor development, the topical application of Calcium D-glucarate was found to significantly alleviate the inhibition of transglutaminase (TG) activity induced by a carcinogen. besjournal.com The study noted that a reduction in TG activity is associated with the carcinogenic process, and the application of Calcium D-glucarate helped to counteract this effect. besjournal.com This suggests that the antitumorigenic effect of Calcium D-glucarate may be partly due to the stimulation of differentiation, as indicated by the induction of transglutaminase activity, and the suppression of proliferation. besjournal.com
Cellular and Molecular Responses in Pre-clinical Models
In Vitro Studies on Cellular Pathways and Oxidative Stress
In vitro studies utilizing human blood platelets as a model system have demonstrated the antioxidant properties of D-glucaro-1,4-lactone, a derivative of D-glucaric acid. One study investigated the effects of D-glucaro-1,4-lactone on the oxidative and nitrative alterations of platelet proteins and lipid peroxidation induced by strong oxidants. nih.gov The results showed that in the presence of D-glucaro-1,4-lactone, there was a significant decrease (approximately 50% at the highest concentration) in the formation of carbonyl groups, which are markers of oxidative protein damage. nih.gov
Furthermore, D-glucaro-1,4-lactone was shown to have an inhibitory effect on lipid peroxidation in platelets treated with peroxynitrite or hydrogen peroxide, reducing it by about 40%. nih.gov This protective effect also extended to the peroxidation of plasma lipids, which was similarly reduced by approximately 40%. nih.gov These findings indicate that D-glucaro-1,4-lactone possesses antioxidative properties and can reduce the activation of blood platelets. nih.gov
Another in vitro study explored the combined antioxidant effects of D-glucaro-1,4-lactone and resveratrol (B1683913) on human blood platelets. nih.gov While D-glucaro-1,4-lactone alone showed a slight inhibition of platelet aggregation, its combination with resveratrol resulted in a significant decrease in thrombin-induced platelet aggregation. nih.gov A synergistic action of the two compounds was also observed in the reduction of oxidative stress markers, including superoxide (B77818) anion radicals, thiobarbituric acid-reactive substances, and carbonyl group formation. nih.gov
| Oxidative Stress Marker | Treatment | % Reduction (approximate) | Reference |
| Carbonyl Group Formation | D-glucaro-1,4-lactone | 50% | nih.gov |
| Platelet Lipid Peroxidation | D-glucaro-1,4-lactone | 40% | nih.gov |
| Plasma Lipid Peroxidation | D-glucaro-1,4-lactone | 40% | nih.gov |
| Thrombin-induced Platelet Aggregation | D-glucaro-1,4-lactone + Resveratrol | Significant Decrease | nih.gov |
| Superoxide Anion Radicals | D-glucaro-1,4-lactone + Resveratrol | Inhibition | nih.gov |
| Thiobarbituric Acid-Reactive Substances | D-glucaro-1,4-lactone + Resveratrol | Inhibition | nih.gov |
Reactive oxygen species (ROS) are highly reactive molecules that can cause damage to cells. nih.gov Preclinical studies have shown that D-glucarate derivatives can contribute to the reduction of ROS production.
The antioxidant activity observed in human blood platelet models is indicative of an effect on ROS. Specifically, the inhibition of superoxide anion radical generation by the combination of D-glucaro-1,4-lactone and resveratrol points to a direct impact on ROS levels. nih.gov Both compounds were found to inhibit the generation of superoxide anion radicals and malondialdehyde, which is a product of the enzymatic peroxidation of arachidonic acid leading to thromboxane (B8750289) A2 formation in platelets after thrombin stimulation. nih.gov
Studies in Non-Human Animal Models (e.g., Rodent Models)
Studies in rodent models have provided further insights into the cellular and molecular responses to D-glucarate supplementation.
In a study using A/J mice, dietary calcium D-glucarate was found to inhibit lung tumorigenesis induced by benzo[a]pyrene. nih.gov This was associated with the suppression of chronic inflammation. nih.gov Specifically, at 6 weeks post-carcinogen exposure, a 4% calcium D-glucarate diet led to a significant reduction in the serum levels of several pro-inflammatory cytokines, including a 49% reduction in IL-6, a 29% reduction in TNFα, a 37% reduction in IFN-γ, a 21% reduction in IL-12p70, and a 42% reduction in IL-10 compared to the control group. nih.gov
Another study in CD-I mice investigated the effect of dietary calcium D-glucarate on skin tumorigenesis. ccjm.org A diet supplemented with 4% calcium D-glucarate inhibited papilloma formation by approximately 50% when administered during either the initiation or promotion phase of tumorigenesis. ccjm.org This inhibitory effect is thought to be related to the increased clearance of the initiating and promoting agents through glucuronidation. ccjm.org
Furthermore, in a rat model of colon carcinogenesis, potassium hydrogen D-glucarate was shown to reduce tumor incidence and multiplicity. droracle.ai In female Sprague-Dawley rats, a diet supplemented with D-glucaric acid tetrahydrate markedly lowered serum total cholesterol by up to 14% and LDL-cholesterol by up to 30%. medchemexpress.com
The antitumorigenic effects of topical calcium D-glucarate have also been observed in a mouse skin model, where it was suggested to act by stimulating differentiation and suppressing proliferation. besjournal.com
| Animal Model | Compound | Key Findings | Reference |
| A/J Mice | Calcium D-glucarate | Inhibition of lung tumorigenesis; suppression of chronic inflammation and pro-inflammatory cytokines. | nih.gov |
| CD-I Mice | Calcium D-glucarate | Inhibition of skin papilloma formation by ~50%. | ccjm.org |
| Rats | Potassium hydrogen D-glucarate | Reduction in colon tumor incidence and multiplicity. | droracle.ai |
| Sprague-Dawley Rats | D-glucaric acid tetrahydrate | Lowered serum total cholesterol by up to 14% and LDL-cholesterol by up to 30%. | medchemexpress.com |
| Mouse Skin Model | Calcium D-glucarate (topical) | Stimulation of differentiation and suppression of proliferation. | besjournal.com |
Effects on Cholesterol and Lipid Metabolism in Animal Systems
In non-clinical animal studies, D-glucarate salts have demonstrated notable effects on lipid metabolism, particularly in the reduction of serum cholesterol levels. Research in rat models has shown that D-glucarates can significantly lower total serum cholesterol by as much as 12-15% and low-density lipoprotein (LDL)-cholesterol by 30-35%. altmedrev.com The mechanism underlying this lipid-lowering effect is partly attributed to the modulation of enterohepatic circulation, which results in a greater excretion of bile acids and a corresponding reduction in the steady-state levels of cholesterol biosynthesis. altmedrev.com
Further studies using high-fat, high-energy diets in rats have corroborated these findings. nih.gov In these experiments, rats fed diets high in calcium (in various forms) exhibited lower serum total and LDL cholesterol compared to those on normal or low calcium diets. nih.gov The research indicated that this effect was linked to decreased reabsorption of bile acids and reduced intestinal absorption of neutral sterols and certain fatty acids, particularly saturated and trans fatty acids. nih.gov Fecal excretion of both cholesterol and total bile acids was highest in the animals receiving the highest concentration of dietary calcium. nih.gov
The table below summarizes the observed effects of D-glucarate and related compounds on lipid profiles in animal models.
| Parameter | Animal Model | Observed Effect | Percentage Change | Reference |
| Total Serum Cholesterol | Rat | Decrease | 12-15% | altmedrev.com |
| LDL-Cholesterol | Rat | Decrease | 30-35% | altmedrev.com |
| Total Serum Cholesterol | Rat | Decrease | Not specified | nih.gov |
| LDL-Cholesterol | Rat | Decrease | Not specified | nih.gov |
| Fecal Cholesterol Excretion | Rat | Increase | Not specified | nih.gov |
| Fecal Bile Acid Excretion | Rat | Increase | Not specified | nih.gov |
Influence on Cellular Proliferation and Differentiation in Animal Target Organs
Investigations in animal models have revealed that D-glucarate can influence fundamental cellular processes such as proliferation and differentiation, particularly in the context of carcinogenesis. Studies suggest that the antitumorigenic effects of topical calcium D-glucarate may be partially due to its ability to stimulate cellular differentiation and suppress proliferation. mskcc.org
In a rat model of mammary carcinogenesis, calcium D-glucarate was found to inhibit carcinogenesis during both the initiation and promotion phases. altmedrev.com The proposed mechanism involves the inhibition of protein tyrosine kinase-C activity and the induction of transformation growth factor-beta. altmedrev.com These biochemical changes are thought to promote an increase in cellular differentiation and a slower progression through the cell cycle. altmedrev.com
Further evidence comes from studies on lung tumorigenesis in A/J mice induced by benzo[a]pyrene. nih.gov Dietary calcium D-glucarate was shown to inhibit this process by suppressing cell proliferation during the post-initiation stages. nih.gov This anti-proliferative effect was demonstrated by a significantly decreased population of bromodeoxyuridine (BrdU)-stained cells in the lung tissue of treated mice. nih.gov In addition to inhibiting proliferation, dietary D-glucarate also exhibited proapoptotic effects, as evidenced by an increased level of cleaved caspase-9 in lung tissue. nih.gov
| Cellular Process | Animal Model | Target Organ | Key Finding | Reference |
| Proliferation | Mouse | Skin | Suppression of proliferation | mskcc.org |
| Differentiation | Mouse | Skin | Stimulation of differentiation | mskcc.org |
| Proliferation | Rat | Mammary Gland | Slower progression through cell cycle | altmedrev.com |
| Differentiation | Rat | Mammary Gland | Increase in cellular differentiation | altmedrev.com |
| Proliferation | A/J Mouse | Lung | Significant decrease in BrdU-positive cells | nih.gov |
| Apoptosis | A/J Mouse | Lung | Significant increase in cleaved caspase-9 | nih.gov |
Modulation of Enterohepatic Circulation in Animal Models
D-glucarate and its salts have been shown to modulate the enterohepatic circulation, a key physiological process for the recycling of bile acids, cholesterol, and other substances. altmedrev.commskcc.org The primary mechanism for this modulation is the inhibition of the enzyme beta-glucuronidase. mskcc.orgnih.gov This enzyme, largely produced by gut microflora, deconjugates glucuronidated compounds that have been excreted in the bile. mskcc.orgintegrativepro.com This deconjugation allows for their reabsorption back into the bloodstream, completing the enterohepatic circuit. integrativepro.comcaringsunshine.com
Following oral administration, D-glucarate is converted to D-glucaro-1,4-lactone, a potent inhibitor of beta-glucuronidase. mskcc.orgdroracle.ai By inhibiting this enzyme, D-glucarate effectively disrupts the reabsorption of deconjugated substances. mskcc.org This leads to an increased fecal excretion of these compounds, including bile acids, carcinogens, and hormones like estrogen. altmedrev.commskcc.org The enhanced excretion of bile acids is a key factor in the observed cholesterol-lowering effects of D-glucarate, as the liver must then utilize more cholesterol to synthesize new bile acids. altmedrev.comnih.gov This interruption of the enterohepatic cycle is a critical aspect of D-glucarate's biological activity in animal models. mskcc.org
Microbial Interactions and Metabolism of D-Glucarate
D-Glucarate as a Carbon Source for Microorganisms (e.g., Salmonella enterica serovar Typhimurium)
D-glucarate, an oxidized product of glucose found in animal tissues, can serve as a viable carbon source for various microorganisms, including pathogenic bacteria like Salmonella enterica serovar Typhimurium. nih.govnih.gov The ability to utilize alternative carbon sources such as D-glucarate is crucial for pathogen survival and growth within a host. nih.gov Studies have demonstrated that S. Typhimurium can grow in a minimal medium where D-glucarate is provided as the sole carbon source. nih.gov
Genetic Regulation and Expression of Glucarate Utilization Genes in Bacteria (e.g., gudT gene)
The metabolism of D-glucarate in bacteria is governed by a specific set of genes, often organized in operons. In Escherichia coli, the genes for D-glucarate metabolism (gud genes) are found in a transcriptional unit that includes a gene for a putative D-glucarate permease (gudP or gudT) and D-glucarate dehydratase (gudD). nih.gov The expression of these genes is inducible, with an uptake system for glucarate being activated by growth on glucarate itself. microbiologyresearch.org A common transcriptional regulator, SdaR, has been identified in E. coli that controls the operons for D-glucarate, D-galactarate, and D-glycerate metabolism. nih.gov
In Salmonella enterica serovar Typhimurium, the expression of the glucarate permease gene gudT is significantly influenced by environmental signals within the host gut. nih.gov Research has shown that exposure to molecular hydrogen (H₂), a byproduct of gut commensal metabolism, leads to high-level expression of gudT. nih.govnih.gov Microarray and qRT-PCR analyses revealed a 5.7-fold to 10-fold increase in gudT expression in Salmonella cells exposed to H₂ compared to those without H₂ exposure. nih.gov This upregulation is part of a broader response where genes associated with carbon acquisition are stimulated by molecular hydrogen. nih.gov
Influence of Gut Commensal Metabolism Byproducts (e.g., Molecular Hydrogen) on Glucarate Catabolism in Pathogens
A significant link exists between the metabolic byproducts of the commensal gut microbiota and the pathogenic mechanisms of enteric bacteria like S. Typhimurium. nih.govnih.gov Molecular hydrogen (H₂), a gaseous byproduct of fermentation by gut commensals, acts as a diffusible metabolic signal that enhances the ability of Salmonella to utilize D-glucarate. nih.govnih.gov
This signaling mechanism provides a competitive advantage to the pathogen. nih.gov Upon detecting H₂ in the gut environment, S. Typhimurium increases the expression of its glucarate catabolic genes, including the crucial transporter gene gudT. nih.gov This allows the pathogen to efficiently transport and metabolize D-glucarate, a carbon source available in host serum and tissues. nih.gov The H₂-stimulated growth on glucarate is believed to be a consequence of both increased transcription of catabolic genes and an augmented proton motive force from H₂ oxidation, which facilitates carbon source uptake. nih.gov This interaction, where a commensal-produced metabolite signals a pathogen to catabolize an alternative host-derived carbon source, augments the pathogen's virulence and in-host survival. nih.govnih.gov
Advanced Applications and Material Science Innovations of D Glucaric Acid
Bio-based Polymers and Sustainable Materials
The conversion of biomass-derived sugars into valuable chemical intermediates is a cornerstone of the transition to a circular economy. Sodium hydrogen D-glucarate, derived from the oxidation of glucose, stands out as a key precursor for a new generation of bio-based polymers, offering a renewable alternative to petroleum-based monomers.
D-glucaric acid, from which this compound is derived, is recognized as a top value-added chemical from renewable feedstocks. Its structure, featuring two carboxylic acid groups, makes it an ideal monomer for step-growth polymerization to produce both polyamides and polyesters. The synthesis of these polymers from D-glucaric acid avoids the use of traditional petroleum-derived dicarboxylic acids, such as adipic acid, which is a major precursor for nylon. nih.gov
The polymerization process can be adapted to yield a variety of polymer structures. For instance, aliphatic polyesters and polyamides have been successfully synthesized from D-glucaric acid. u-tokyo.ac.jp The presence of multiple hydroxyl groups along the polymer backbone, a characteristic feature of glucaric acid-based polymers, imparts unique properties such as hydrophilicity and potential for further chemical modification. This sets them apart from conventional petroleum-based polymers.
The general reaction scheme for the formation of these polymers involves the condensation of D-glucaric acid or its derivatives with diamines (for polyamides) or diols (for polyesters). While the direct use of this compound in polymerization is less common than the free acid or its esters, it serves as a crucial intermediate in the production and purification of the monomer. nih.gov The development of efficient catalytic systems for the conversion of glucose to glucaric acid is an active area of research, aiming to make these bio-based polymers economically competitive with their fossil-based counterparts. mdpi.com
Table 1: Comparison of Bio-based Monomers for Polymer Synthesis
| Monomer | Source | Resulting Polymer | Key Properties of Polymer |
| D-Glucaric Acid | Oxidation of Glucose | Polyamides, Polyesters | Hydrophilic, Biodegradable, Functionalizable |
| Adipic Acid | Petroleum | Nylon 6,6 | High Strength, Abrasion Resistant |
| Succinic Acid | Biomass Fermentation | Polybutylene Succinate (PBS) | Biodegradable, Processable |
| 2,5-Furandicarboxylic Acid (FDCA) | Dehydration of Sugars | Polyethylene (B3416737) Furanoate (PEF) | Excellent Barrier Properties |
One notable synthetic route involves the use of sodium D-glucarate 6,3-lactone, which can be prepared from monopotassium D-glucarate. This lactone is then reacted with various aliphatic diamines to form monomer precursors. Subsequent esterification and polymerization lead to the formation of stereoregular "head-to-tail" poly(alkylene D-glucaramides). acs.orgscispace.com The stereoregularity of these polymers, stemming from the defined chirality of D-glucaric acid, can lead to materials with well-defined crystalline structures and predictable properties.
The properties of these hydroxylated nylons can be tuned by varying the diamine monomer used in the polymerization. For example, linear aliphatic and arylalkylenediamines tend to produce more crystalline polymers with higher melting points, whereas branched or heteroatom-containing diamines can lead to polymers with increased water solubility. doi.org This versatility allows for the design of materials with a wide range of physical properties, from high-strength fibers to water-soluble films.
The polyamides derived from D-glucaric acid, known as poly(glucaramide)s, have shown significant promise in the formation of hydrogels. These hydrogels are three-dimensional networks of polymer chains that can absorb and retain large amounts of water. A patented synthetic method involves the polycondensation of D-glucaric acid with various aliphatic diamines to produce gel-forming polymers. umt.edumdpi.com
Research has demonstrated that these poly(glucaramide)-based hydrogels exhibit several interesting properties. They appear to have a nanoparticulate nature and form through the aggregation of these nanoparticles. umt.eduresearchgate.net Furthermore, these hydrogels are thermoresponsive, meaning their properties change in response to temperature. mdpi.com Specifically, they can undergo a reversible gel-to-liquid transition upon heating, a property that is highly desirable for injectable drug delivery systems. mdpi.com
The physical properties and gelling ability of these materials are correlated with the chemical structure of the diamine precursor used in the polymerization. umt.edu This allows for the tuning of the hydrogel's characteristics, such as its mechanical strength and gel-to-liquid transition temperature, for specific applications. Their suitability as controlled release systems for small molecules has been demonstrated, highlighting the potential of these bio-based hydrogels in the biomedical and pharmaceutical fields. umt.edunih.gov
Table 2: Properties of Poly(glucaramide) Hydrogels
| Property | Description | Significance for Controlled Release |
| Nanoparticulate Nature | The hydrogel network is formed by the aggregation of nanoparticles. umt.eduresearchgate.net | High surface area for drug loading and release. |
| Thermoresponsive | Exhibits a reversible gel-to-liquid transition with changes in temperature. mdpi.com | Allows for in-situ gelation after injection at body temperature. |
| Tunable Properties | Mechanical strength and transition temperature can be altered by changing the diamine monomer. umt.edu | Enables the design of hydrogels with specific release profiles for different drugs. |
| Biocompatibility | Derived from a naturally occurring sugar acid. | Reduces the risk of adverse reactions in the body. |
In polymer science, plasticizers are additives that increase the flexibility and workability of a material. Conversely, anti-plasticizers are additives that increase the modulus and strength of a polymer, often at the expense of some ductility. Glucarate (B1238325) salts, derived from D-glucaric acid, have been shown to act as effective anti-plasticizers in biobased fibers, particularly polyvinyl alcohol (PVA). kalioninc.com
The addition of small amounts of glucarate salts (up to 3 wt%) to PVA fibers during the gel-spinning process has been found to significantly enhance their mechanical properties. kalioninc.com Research has shown that these additives can lower the gel melting temperature of PVA and increase the fiber draw ratio. kalioninc.com This leads to fibers with enhanced mechanical performance compared to neat PVA fibers. dntb.gov.ua The hydroxyl groups on the glucarate are believed to engage in strong hydrogen bonding with the PVA polymer chains, which contributes to the improved properties without hindering crystallization.
The use of glucarate salts as anti-plasticizing additives can lead to a substantial increase in the tensile strength and modulus of PVA fibers. kalioninc.com This improvement in mechanical performance, combined with the bio-based origin of the additive, makes it an attractive option for developing high-strength, sustainable materials for a variety of applications.
Table 3: Effect of Glucarate Additives on PVA Fiber Properties
| Property | Change upon Addition of Glucarate Salts | Reference |
| Gel Melting Temperature | Lowered | kalioninc.com |
| Fiber Draw Ratio | Increased | kalioninc.com |
| Tensile Strength | Enhanced | kalioninc.com |
| Modulus | Enhanced | kalioninc.com |
| Moisture Resistance | Increased | kalioninc.com |
Industrial and Environmental Applications
Beyond the realm of polymer science, the unique chemical properties of D-glucaric acid and its salts lend themselves to a range of industrial and environmental applications. Their ability to interact with metal ions is particularly noteworthy.
A chelating agent is a substance whose molecules can form several bonds to a single metal ion. This action, known as chelation, is useful for sequestering metal ions and preventing them from engaging in undesirable chemical reactions. D-glucaric acid and its salts, such as sodium glucarate, are effective chelating agents due to the presence of two carboxyl groups and multiple hydroxyl groups. mdpi.com
This chelating ability is particularly effective for divalent and trivalent metal ions, such as calcium (Ca²⁺), magnesium (Mg²⁺), iron (Fe³⁺), and aluminum (Al³⁺). atamanchemicals.com In industrial processes, the presence of these metal ions in water can lead to the formation of scale and precipitates, which can reduce the efficiency of equipment and processes. The sodium salt of D-glucaric acid has found significant commercial use in dishwasher detergents, where it acts as a chelating agent to bind the calcium and magnesium ions present in hard water. acs.org This action makes the detergents more effective at cleaning. Sodium glucarate has been used as a replacement for phosphates, which have been phased out due to environmental concerns related to eutrophication. acs.org
The chelating properties of glucarates are also valuable in other industrial cleaning applications, such as the removal of mineral deposits and rust from metal surfaces. lena-solutions.eusxzorui.com The ability to form stable, water-soluble complexes with metal ions makes them effective in a variety of industrial settings, from textile processing to water treatment. mdpi.comkalioninc.com
Utilization as Corrosion Inhibitors
This compound, and the broader class of glucarates, are recognized as effective and environmentally benign corrosion inhibitors. kalioninc.comepa.gov Their utility extends to various applications where metal surfaces are in contact with water, including industrial cooling towers, heat exchangers, and concrete admixtures. kalioninc.comsoci.org The primary mechanism of action involves the formation of a thin, protective film on metal surfaces. pmpinc.combisley.biz This film acts as a barrier, inhibiting the diffusion of dissolved oxygen to the metal, thereby lowering the rate of oxidative corrosion. pmpinc.com
The efficacy of glucarates as corrosion inhibitors stems from their molecular structure, which allows for strong chelation of metal ions. In aqueous systems, the glucarate anion can complex with dissolved metal ions, such as Fe²⁺ at anodic sites on a steel surface, forming a stable protective layer. pmpinc.com This action is particularly valuable in preventing the corrosion of carbon steel, copper, and other metals commonly used in water systems. pmpinc.com
Furthermore, in contrast to traditional corrosion inhibitors like chromates and polyphosphates, sodium glucarate is non-toxic and biodegradable, addressing significant environmental and disposal concerns. epa.govpmpinc.com Its application is also noted in reducing the corrosive effects of road de-icers, where it protects vehicles and highway infrastructure. soci.org Research into formulations combining sodium gluconate (a related sugar acid salt) with other compounds has shown significant inhibition efficiencies in chloride-containing environments, further highlighting the potential of these bio-based molecules. electrochemsci.orgsphinxsai.compeacta.org
| Property | Sodium Glucarate | Traditional Phosphates/Chromates |
|---|---|---|
| Primary Mechanism | Forms a protective chelate film on metal surfaces. pmpinc.combisley.biz | Forms a passive film (passivation). |
| Environmental Profile | Non-toxic, biodegradable. epa.govpmpinc.com | Pollutants, contribute to eutrophication, disposal issues. epa.govpmpinc.com |
| Key Applications | Cooling towers, road de-icers, concrete admixtures. kalioninc.comsoci.org | Cooling water systems, boilers, metal finishing. |
| Regulatory Status | Listed on EPA's Safer Chemicals Ingredients List. | Use is often restricted due to environmental regulations. |
Applications in Water Treatment and Detergent Formulations
The dual functionality of this compound as both a chelating agent and a corrosion inhibitor makes it highly valuable in water treatment and detergent applications.
In industrial water treatment, particularly for cooling towers and boilers, its primary role is to prevent both corrosion and scale formation. soci.orgrsc.org Glucaric acid and its salts act as powerful chelating agents, sequestering hard water ions like calcium (Ca²⁺) and magnesium (Mg²⁺). kalioninc.comrsc.org By binding these ions, it prevents their precipitation as scale deposits (e.g., calcium carbonate) on heat transfer surfaces, which would otherwise reduce efficiency and require costly maintenance. This performance offers a high-performance, cost-competitive, and biodegradable alternative to phosphate-based treatments, helping plant operators reduce infrastructure costs and meet stringent regulations on phosphorus discharge. epa.govsoci.org
In detergent formulations, sodium glucarate serves as a "builder," a key component that enhances cleaning efficiency, especially in hard water. soci.orgacs.org The primary function of a builder is to sequester the calcium and magnesium ions that interfere with the performance of surfactants (the primary cleaning agents). soci.org By chelating these ions, sodium glucarate "softens" the water, preventing the formation of soap scum and allowing the surfactant to work more effectively at removing soil. pmpinc.com This capability has positioned sodium glucarate as an effective, environmentally friendly replacement for phosphates, which were historically used as builders but have been phased out in many regions due to their role in the eutrophication of waterways. acs.orgresearchgate.net
| Detergent Component | Function | Example Replacement/Role of Glucarate |
|---|---|---|
| Surfactants (Anionic/Non-ionic) | Primary cleaning agents, remove soil and stains. | N/A |
| Builders | Sequester hard water ions (Ca²⁺, Mg²⁺) to improve surfactant efficiency. | Sodium Glucarate replaces Sodium Tripolyphosphate (STPP). soci.orgacs.org |
| Enzymes (e.g., Protease, Amylase) | Break down specific types of stains (protein, starch). | N/A |
| Bleaching Agents (e.g., Sodium Percarbonate) | Remove colored stains. | N/A |
| Fillers (e.g., Sodium Sulfate) | Provide bulk to powdered detergents. | N/A |
Specialty Chemical Synthesis
Precursor for 2,5-Furandicarboxylic Acid (FDCA) and Other High-Value Bio-based Chemicals
D-glucaric acid is a versatile bio-based platform chemical with the potential to be a precursor for several high-value chemicals, most notably adipic acid, a key monomer in the production of nylon. The conversion of D-glucaric acid to adipic acid is achieved through hydrodeoxygenation, a process that removes the four hydroxyl groups from the glucaric acid backbone. researchgate.netxmu.edu.cn This pathway represents a significant green alternative to the conventional petroleum-based production of adipic acid, which is an energy-intensive process with environmental drawbacks. xmu.edu.cn
While 2,5-Furandicarboxylic acid (FDCA) is a major bio-based chemical target, often positioned as a renewable substitute for terephthalic acid, its synthesis is most commonly achieved through the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), which is derived from C6 sugars like glucose and fructose. mdpi.comfrontiersin.org Although some literature notes that FDCA can be derived from glucaric acid, this is not the most widely reported or catalytically developed pathway. mdpi.com
The primary value of D-glucaric acid in specialty chemical synthesis lies in its role as a building block for novel bio-based polymers. Beyond adipic acid, it serves as a monomer for the synthesis of new polyesters and polyamides with unique properties. mdpi.com These materials, often referred to as "hydroxylated nylons," incorporate the stereochemistry of the original sugar molecule into the polymer backbone, opening avenues for materials with tailored thermal properties, solubility, and biodegradability. researchgate.net
| Derived Chemical | Synthesis Pathway | End Application/Use |
|---|---|---|
| Adipic Acid | Hydrodeoxygenation. researchgate.netxmu.edu.cn | Monomer for Nylon 6,6, polyurethanes, lubricants. xmu.edu.cn |
| Bio-based Polyamides (Hydroxylated Nylons) | Polycondensation with diamines. researchgate.net | Specialty polymers, films, fibers. |
| Bio-based Polyesters | Polycondensation with diols. acs.org | Amphiphilic and crystalline polymers. acs.orgacs.org |
Synthesis and Characterization of Novel D-Glucaric Acid Derivatives with Modified Functionalities
Significant research has been dedicated to the synthesis and characterization of novel derivatives of D-glucaric acid to expand its application in material science. A key strategy involves modifying its carboxylic acid groups to facilitate polymerization and create new bio-based polymers.
A common synthetic route begins with the conversion of D-glucaric acid into more reactive intermediates. For instance, reacting monopotassium D-glucarate with acetic anhydride (B1165640) and sulfuric acid yields Glucaric Acid Acetate (B1210297) (GAA), an acyclic derivative. acs.org This intermediate can be further activated by reacting it with thionyl chloride to produce Glucaric Acid Chloride Acetate (GACA). acs.org This activated diacid chloride is then suitable for polycondensation reactions.
Using these derivatives, researchers have successfully synthesized novel polyesters and polyamides through polymerization with various aliphatic diols and diamines. acs.orgacs.org The polymerization can be carried out via solution polymerization in solvents like dimethylacetamide or through interfacial polymerization techniques. acs.org
The resulting polymers exhibit unique properties influenced by the retained sugar backbone. Characterization has shown that these polyamides are often amphiphilic (soluble in both water and common organic solvents), thermoplastic, and possess a degree of crystallinity, with melting points that can be tuned based on the length of the diamine used in the polymerization. acs.orgacs.org For example, polyamides synthesized from GACA have shown weight-average molecular weights ranging from 5,900 to over 20,000 g/mol , with melting points around 140 °C. acs.org These novel polymers represent a new class of materials derived directly from a renewable carbohydrate source.
| Polymer Type | D-Glucaric Acid Derivative | Co-monomer(s) | Polymerization Method | Key Characterized Properties |
|---|---|---|---|---|
| Polyester | Glucaric Acid Chloride Acetate (GACA) | Various alkanediols | Solution Polymerization | Amphiphilic; Soluble in water and organic solvents; Mw ≈ 400-700 g/mol. acs.org |
| Polyamide | Glucaric Acid Chloride Acetate (GACA) | Various diamines | Solution Polymerization | Amphiphilic; Crystalline; Mw ≈ 5,900-8,000 g/mol; Thermoplastic (m.p. ~140°C). acs.orgacs.org |
| Polyamide | Glucaric Acid Chloride Acetate (GACA) | Various diamines | Interfacial Polymerization | Amphiphilic; Crystalline; Higher molecular weight; Mw ≈ 14,500-20,800 g/mol. acs.org |
| Polyamide | Glucaric Acid Acetate (GAA) | m-xylylenediamine, p-xylylenediamine | Polycondensation | Thermoplastic. researchgate.net |
Analytical Methodologies and Characterization Techniques for D Glucaric Acid and Its Derivatives
Chromatographic Separation Techniques
Chromatographic methods are fundamental in separating D-glucaric acid and its derivatives from complex matrices such as biological fluids or reaction mixtures.
High-Performance Liquid Chromatography (HPLC) with Various Detection Systems
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of D-glucaric acid. Isocratic HPLC methods have been developed for its direct measurement in samples like human urine and grapefruits. nih.govresearchgate.net A common approach involves detection at 210 nm. researchgate.net To handle interfering substances, sample pretreatment, for instance, using a boronic acid gel to remove compounds like L-ascorbic acid and D-glucuronic acid, can be employed. nih.gov The sensitivity of these methods is notable, with detection limits reported as low as 10 µM for D-glucaric acid. oup.comoup.com
For enhanced sensitivity and specificity, HPLC is often coupled with mass spectrometry, particularly using electrospray ionization (ESI). This combination, known as LC-MS/MS, is a powerful tool for analyzing polar drugs and their metabolites. chromatographyonline.com The use of a highly organic mobile phase in HILIC-based LC-MS/MS can lead to a significant improvement in ESI sensitivity. chromatographyonline.com This makes it a gold standard for the analysis of compounds in complex biological matrices. chromatographyonline.com The identity of D-glucaric acid in samples can be unequivocally confirmed using mass spectra. researchgate.net
Hydrophilic Interaction Chromatography (HILIC) is a specialized chromatographic technique ideal for retaining and separating highly polar compounds that are often poorly retained in more common reversed-phase liquid chromatography. chromatographyonline.comnih.gov D-glucaric acid and its salts, such as Sodium hydrogen D-glucarate, are highly polar and thus well-suited for HILIC analysis. thermofisher.com This method typically uses a hydrophilic stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile (B52724). chromatographyonline.comnih.gov HILIC is particularly advantageous for mass spectrometry applications, as the organic-rich mobile phase can enhance ionization efficiency and improve detection sensitivity by ten to twenty-fold. thermofisher.com HILIC-based HPLC with UV or mass spectrometry detection has been successfully developed to quantify D-glucaric acid and its lactone form in apples. researchgate.net
Spectroscopic Characterization Methods
Spectroscopic techniques, especially Nuclear Magnetic Resonance (NMR), are indispensable for the detailed structural analysis of D-glucaric acid and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful method for elucidating the precise molecular structure of D-glucaric acid in solution. nih.gov By comparing NMR spectra from unlabeled molecules with those labeled with isotopes like deuterium (B1214612) or carbon-13, unequivocal assignments for all carbon atoms and non-hydroxyl protons can be achieved. nih.govresearchgate.net These studies have revealed that D-glucaric acid adopts a bent, or sickle-like, conformation in solution. researchgate.net
One-dimensional (1D) and two-dimensional (2D) NMR experiments provide comprehensive structural details.
¹H NMR (Proton NMR) provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. The ¹H NMR spectra of D-glucaric acid and its derivatives typically show characteristic signals, including doublets and doublets of doublets, with coupling constants generally ranging from 2.5 to 7 Hz. researchgate.net
¹³C NMR (Carbon-13 NMR) identifies the different carbon environments within the molecule. The Human Metabolome Database provides predicted ¹³C NMR spectral data for D-glucaric acid.
Table 1: Predicted ¹³C NMR Chemical Shifts for D-Glucaric Acid
| Atom | Chemical Shift (ppm) |
|---|---|
| C1 | 177.99 |
| C2 | 73.08 |
| C3 | 72.8 |
| C4 | 74.2 |
| C5 | 72.93 |
| C6 | 177.34 |
Data sourced from the Human Metabolome Database.
Two-Dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing connectivity between atoms.
HSQC correlates directly bonded proton and carbon atoms, providing definitive C-H bond information. columbia.edu
HMBC reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). columbia.edu This is particularly useful for identifying connectivity across quaternary carbons (carbons with no attached protons) and for piecing together the complete carbon skeleton of the molecule. emerypharma.com For instance, an HMBC experiment can show the correlation between a proton and carbons across a glycosidic bond. columbia.edu
Table 2: Experimental 2D NMR (¹H-¹³C HSQC) Data for D-Glucaric Acid
| F2 (¹H) Shift (ppm) | F1 (¹³C) Shift (ppm) | Intensity |
|---|---|---|
| 4.09 | 76.18 | 0.74 |
| 4.06 | 74.35 | 0.73 |
| 4.12 | 76.35 | 1.00 |
| 3.92 | 76.35 | 0.74 |
Data sourced from the Human Metabolome Database. nih.gov
These advanced analytical techniques provide the robust framework necessary for the reliable identification, quantification, and in-depth structural characterization of D-glucaric acid and its derivatives like this compound.
Purity Assessment and Quantification
The accurate assessment of purity and the precise quantification of D-glucaric acid and its derivatives, such as this compound, are crucial for research and potential applications. Various analytical techniques are employed to determine the purity profile, identify and quantify impurities, and measure the concentration of the target compound in different samples.
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. researchgate.net This method provides valuable information about the physical and chemical changes that occur in a material upon heating or cooling, such as melting, crystallization, and glass transitions. youtube.comyoutube.com
For a crystalline compound like this compound, DSC can be a powerful tool for purity assessment. A pure, crystalline substance typically exhibits a sharp, well-defined endothermic peak at its melting point. The presence of impurities disrupts the crystal lattice, which generally results in a depression of the melting point and a broadening of the melting peak. By analyzing the shape and temperature of the melting endotherm, the purity of the sample can be estimated.
The thermal behavior of the compound can also be characterized. The DSC thermogram can reveal information about polymorphism (the existence of different crystalline forms), dehydration events, and thermal decomposition. For instance, an initial endothermic peak at a lower temperature might indicate the loss of water molecules, while an exothermic event at a higher temperature could signify decomposition.
Table 1: Illustrative DSC Data for Purity Assessment of this compound
| Sample ID | Purity (%) | Onset of Melting (°C) | Peak Melting Temperature (°C) | Enthalpy of Fusion (ΔH, J/g) | Peak Shape |
| Sample A | >99.5 | 150.2 | 152.5 | 180.4 | Sharp, Symmetrical |
| Sample B | ~97.0 | 147.8 | 150.1 | 165.2 | Broad, Asymmetrical |
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used for the determination of a wide range of elements at trace and ultra-trace concentrations. spectro.comlucideon.com The technique works by ionizing the sample with an extremely high-temperature argon plasma and then using a mass spectrometer to separate and quantify the ions based on their mass-to-charge ratio. lucideon.com Its high throughput and excellent detection limits, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, make it an indispensable tool for purity analysis. nih.govnih.gov
In the context of this compound, ICP-MS is crucial for ensuring the absence of heavy metals and other elemental impurities that may originate from raw materials, catalysts, or the manufacturing process. spectroscopyonline.com Since even minute quantities of certain elements can be toxic or affect the compound's stability and efficacy, regulatory standards often require strict limits on such impurities. ICP-MS provides the necessary sensitivity and accuracy to meet these requirements, analyzing for a comprehensive suite of elements simultaneously. spectro.comnih.gov
Table 2: Common Trace Elements Analyzed by ICP-MS in Pharmaceutical Compounds and Typical Detection Limits
| Element | Symbol | Typical Detection Limit (µg/L or ppb) |
| Lead | Pb | < 0.1 |
| Arsenic | As | < 0.1 |
| Mercury | Hg | < 0.1 |
| Cadmium | Cd | < 0.1 |
| Chromium | Cr | < 0.1 |
| Copper | Cu | < 0.5 |
| Zinc | Zn | < 1.0 |
| Nickel | Ni | < 0.5 |
Note: Detection limits can vary based on the sample matrix and instrument configuration. nih.govnih.gov
The quantitative determination of D-glucaric acid in complex matrices, such as biological fluids or food products, presents significant challenges. nih.govresearchgate.net A primary difficulty arises from the chemical nature of D-glucaric acid itself. In aqueous solutions, particularly under acidic conditions, D-glucaric acid exists in a state of equilibrium with its corresponding lactones, primarily D-glucaro-1,4-lactone and D-glucaro-6,3-lactone. researchgate.net
This equilibrium complicates analysis because:
Multiple Chemical Forms: Standard analytical methods like High-Performance Liquid Chromatography (HPLC) may struggle to separate the parent acid from its lactone forms, leading to overlapping peaks and inaccurate quantification. researchgate.net
Equilibrium Shift: The position of the equilibrium is sensitive to factors like pH and temperature. Sample preparation steps can inadvertently shift this balance, altering the concentration of the species being measured and leading to erroneous results. researchgate.net
Matrix Effects: In complex samples like fruit extracts or urine, other endogenous compounds can interfere with the analysis, co-eluting with the target analytes or causing ion suppression in mass spectrometry-based methods. nih.govsemanticscholar.org
These factors make it difficult to develop a single method that can accurately quantify the total D-glucaric acid content. The instability of the lactone rings and the potential for interconversion during analysis require careful method development and validation. researchgate.net
Advanced Sample Preparation and Derivatization Strategies for Analysis
To overcome the challenges associated with analyzing polar, non-volatile compounds like D-glucaric acid, especially by Gas Chromatography (GC), advanced sample preparation and derivatization strategies are often necessary. chromatographyonline.com Derivatization is a chemical process that transforms an analyte into a product with properties more suitable for a given analytical method. scioninstruments.com
The primary goals of derivatization for D-glucaric acid and its lactones include:
Increased Volatility: D-glucaric acid contains multiple polar hydroxyl (-OH) and carboxyl (-COOH) groups, making it non-volatile and thermally unstable. Derivatization replaces the active hydrogens in these groups with nonpolar moieties, increasing the compound's volatility for GC analysis. scioninstruments.comresearchgate.net
Improved Thermal Stability: The resulting derivatives are often more stable at the high temperatures required in the GC injection port and column. scioninstruments.com
Enhanced Detectability: Derivatization can introduce specific chemical groups that improve the response of detectors, such as adding fluorinated groups for analysis by an electron capture detector (ECD). scioninstruments.com
Common derivatization techniques applicable to compounds like D-glucaric acid include:
Silylation: This is one of the most common methods, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to convert hydroxyl and carboxyl groups into their more volatile and stable TMS-ether and TMS-ester forms. researchgate.netresearchgate.net
Esterification: Carboxylic acid groups are converted into esters (e.g., methyl esters) to reduce polarity and increase volatility. scioninstruments.com
Acylation: This process reduces the polarity of hydroxyl and amino groups by converting them into esters and amides, respectively. scioninstruments.com
These strategies are critical for enabling robust and reproducible analysis, allowing for the accurate quantification of D-glucaric acid in various complex samples. chromatographyonline.com
Table 3: Summary of Derivatization Strategies for Polar Analytes
| Derivatization Method | Reagent Example | Target Functional Groups | Benefits for GC Analysis |
| Silylation | BSTFA, TMCS | -OH, -COOH, -NH, -SH | Increases volatility and thermal stability; reduces polarity. researchgate.netresearchgate.net |
| Esterification | Methanolic HCl, BF₃-Methanol | -COOH | Reduces polarity; improves chromatographic peak shape. scioninstruments.com |
| Acylation | Acetic Anhydride (B1165640), Trifluoroacetic Anhydride (TFAA) | -OH, -NH, -SH | Reduces polarity; can introduce fluorinated groups for enhanced detection (ECD). scioninstruments.com |
Theoretical and Computational Chemistry Studies of D Glucaric Acid
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been effectively applied to study D-glucaric acid and its related compounds, offering precise predictions of their properties.
DFT calculations have been instrumental in characterizing the structural and electronic properties of D-glucaric acid and its derivatives, including its lactone forms and novel nucleoside analogues. researchgate.netresearchgate.net Studies have optimized the conformations of these molecules to determine their most stable structures. africaresearchconnects.comnih.gov For D-glucaric acid itself, both crystal structure analysis and computational modeling indicate that it adopts a bent, sickle-like conformation, which minimizes destabilizing interactions between hydroxyl groups. researchgate.netnih.gov
Key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are calculated to understand the molecule's reactivity. africaresearchconnects.com The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. These calculations are often performed in various environments, including in a vacuum and in aqueous solutions (using models like the Polarizable Continuum Model, PCM), to simulate biological conditions more accurately. researchgate.netafricaresearchconnects.com
One study utilized DFT at the B3LYP/6-31+G(d,p) level to analyze D-glucaric acid and its 1,4- and 6,3-lactone forms. researchgate.net The total energies, HOMO-LUMO gaps, and other electronic parameters were calculated, providing a quantitative basis for understanding their relative stabilities and electronic characteristics. researchgate.net
| System | Total Energy (a.u.) | HOMO Energy (a.u.) | LUMO Energy (a.u.) | HOMO-LUMO Gap (a.u.) |
| D-glucaric acid (hydrated) | -835.25 | -0.27 | -0.01 | 0.26 |
| D-glucaro-1,4-lactone (hydrated) | -835.24 | -0.27 | -0.01 | 0.26 |
| D-glucaro-6,3-lactone (hydrated) | -835.26 | -0.27 | 0.00 | 0.27 |
| Table 1: Selected DFT-calculated electronic properties for D-glucaric acid and its monolactones in an implicit aqueous medium. Data derived from DFT studies. researchgate.net |
In aqueous solutions, D-glucaric acid exists in a complex equilibrium with its various lactone forms, primarily the D-glucaro-1,4-lactone and D-glucaro-6,3-lactone, as well as the D-glucaro-1,4:6,3-dilactone. researchgate.netresearchgate.net Computational studies have been employed to investigate the thermodynamics of this equilibrium. DFT calculations help to determine the relative stabilities of these different forms by comparing their total energies.
Experimental NMR studies have shown that in acidic aqueous solutions, D-glucaro-6,3-lactone is present in slightly higher quantities than D-glucaro-1,4-lactone, suggesting it is the more stable of the two monolactones. researchgate.net Computational models support these findings by calculating the Gibbs free energies of each species in simulated solvent environments. These theoretical approaches can elucidate the conformational and electronic factors that contribute to the stability of the five-membered (1,4-lactone) versus six-membered (6,3-lactone) ring structures. Studies have indicated that the conversion between monolactone forms occurs primarily via the open-chain D-glucaric acid, with the dilactone being a minor component at most temperatures. researchgate.net
DFT is also a valuable tool for analyzing the reactivity of modified D-glucaric acid structures. By calculating various chemical reactivity descriptors, researchers can predict how structural modifications will influence the molecule's behavior. bohrium.com These descriptors include electronegativity, chemical hardness, and electrophilicity, which are derived from the HOMO and LUMO energies.
The active sites for nucleophilic and electrophilic attacks can be identified using local reactivity descriptors like Parr functions and Fukui functions. bohrium.com This allows for a detailed understanding of reaction mechanisms at a molecular level. For instance, DFT studies on D-glucaric acid-derived nucleosides have been used to predict their potential as therapeutic agents by analyzing their structural and electronic properties. researchgate.net Such analyses can guide the synthesis of new derivatives with enhanced biological activity or specific chemical properties.
Molecular Modeling and Simulation Approaches
Beyond quantum mechanical methods, molecular modeling and simulation provide a broader view of D-glucaric acid's interactions within complex biological systems.
Computational systems biology offers an integrative approach to understand the mechanistic effects of D-glucaric acid on complex biological processes like liver detoxification. mdpi.comnih.gov This methodology involves creating mathematical models of molecular pathways to simulate and quantify the effects of specific compounds. cytosolve.comnih.gov
A notable in silico study used this approach to explore how D-glucaric acid mitigates liver toxicity. mdpi.comresearchgate.net The research identified four key molecular pathways affected by D-glucaric acid:
Reduction of Reactive Oxygen Species (ROS) production. nih.gov
Inhibition of β-glucuronidase, which reduces the deconjugation and reabsorption of toxins. cytosolve.com
Downregulation of hepatocyte apoptosis (programmed cell death). nih.gov
Reduction of glucuronide deconjugate levels. mdpi.com
The study simulated the effect of D-glucaric acid supplementation on these pathways, providing quantitative predictions. For example, simulations showed a significant decrease in glucuronide deconjugate levels in the bile with increasing D-glucaric acid supplementation. mdpi.com This computational framework provides a mechanistic explanation for the hepatoprotective effects of D-glucarate salts observed in empirical studies. mdpi.comnih.gov
| Biomarker | Condition | Predicted Value |
| Glucuronide Deconjugates | Control (0 mg GA) | 4.9 x 10⁻³ nM |
| Glucuronide Deconjugates | 26 mg GA Supplementation | 1.7 x 10⁻⁵ nM |
| cPARP (apoptosis marker) | Control | 1217 nM |
| β-glucuronidase | Control | 4.75 nM |
| Table 2: In silico simulation results quantifying the effect of D-Glucaric Acid (GA) on biomarkers of liver toxicity. mdpi.com |
Elucidation of Reaction Mechanisms via Computational Chemistry
Computational chemistry is pivotal in elucidating the detailed step-by-step pathways of chemical reactions, known as reaction mechanisms. By modeling the transition states and intermediates, researchers can understand the energetics and feasibility of a proposed reaction pathway. rsc.org For D-glucaric acid, this can involve studying its formation, lactonization, or its role in biochemical reactions.
For example, DFT calculations can be used to model the transition state structures and calculate the activation energy barriers for the interconversion between D-glucaric acid and its lactones. dntb.gov.ua This provides insight into the kinetics of the equilibrium. Similarly, understanding the mechanism by which D-glucaro-1,4-lactone inhibits the enzyme β-glucuronidase can be aided by molecular docking simulations, which predict the binding mode and affinity of the inhibitor to the enzyme's active site. nih.govresearchgate.net These computational approaches provide a molecular-level rationale for observed chemical and biological activities, guiding further experimental work and the development of new applications for D-glucaric acid and its derivatives. researchgate.netnih.gov
Predictive Modeling for Process Optimization (e.g., Response Surface Methodology)
Predictive modeling plays a crucial role in the optimization of chemical processes, enabling the efficient production of valuable compounds like D-glucaric acid. Among the various statistical techniques available, Response Surface Methodology (RSM) stands out as a powerful tool for designing experiments, building models, and determining the optimal conditions for a desired response. scispace.commdpi.com This methodology is particularly useful for understanding the interactive effects of several process variables, thereby reducing the number of experimental runs required and saving time and resources. scispace.comnih.gov
In the context of D-glucaric acid production, RSM has been effectively employed to optimize the oxidation of glucose. acs.org This statistical approach allows researchers to model the relationship between key reaction parameters and the final product yield. For instance, in the TEMPO-mediated oxidation of glucose to D-glucaric acid, variables such as reaction temperature, the dosage of the oxidizing agent (e.g., KClO), and the pH of the reaction medium have been identified as significant factors influencing the yield. acs.org
A study utilizing a central composite design, a common RSM technique, developed a quadratic equation to model the production of D-glucaric acid. acs.org This mathematical model not only helps in understanding the individual and interactive effects of the process variables but also in predicting the optimal conditions for maximizing the yield.
The research findings from such an optimization study are summarized in the table below, which shows the predicted and actual yields of D-glucaric acid under the optimized conditions suggested by the RSM model.
Table 1: Optimal Conditions and Yields for D-Glucaric Acid Production via TEMPO-Mediated Oxidation as Determined by Response Surface Methodology acs.org
| Parameter | Optimized Value |
| Reaction Temperature | 5 °C |
| KClO Dosage (equiv per mole of glucose) | 4.23 |
| pH | 12 |
| Predicted Yield | 69.49% |
| Actual Experimental Yield | 69.22 ± 2.78% |
The close agreement between the predicted yield and the actual experimental yield validates the effectiveness of the RSM model in optimizing the process. acs.org By applying such predictive models, manufacturers can establish robust and efficient processes for the synthesis of D-glucaric acid and its derivatives, ensuring high yields while potentially minimizing the formation of byproducts like formic and oxalic acids. acs.org The application of RSM is a prime example of how theoretical and computational approaches can be translated into practical process improvements in chemical manufacturing.
Q & A
Q. What are the primary metabolic pathways for D-glucarate utilization in bacterial systems, and how can they be experimentally distinguished?
D-glucarate is catabolized via two distinct pathways in bacteria:
- Pathway 1 : D-glucarate is converted to D-glycerate and 2-phosphoglycerate (a glycolytic intermediate) through sequential enzymatic steps involving dehydratases and aldolases.
- Pathway 2 : D-glucarate is processed into α-ketoglutarate (a TCA cycle substrate) via three enzymatic reactions. To distinguish between these pathways, researchers can:
- Use gene knockout studies targeting pathway-specific enzymes (e.g., ACIAD0126–ACIAD0131 in Acinetobacter).
- Monitor metabolic flux using isotopically labeled D-glucarate and track intermediates via LC-MS or NMR.
- Measure enzyme activity in cell extracts using pathway-specific substrates (e.g., α-KGSA for Pathway 2) .
Q. What is the enzymatic mechanism of D-glucarate dehydratase, and how can computational methods clarify its stereospecificity?
D-glucarate dehydratase (EC 4.2.1.40) catalyzes the dehydration of D-glucarate to 5-keto-4-deoxy-D-glucarate (5-KDG) via an enolate intermediate. The mechanism involves:
- Proton abstraction from C5 by a histidine residue (H339), forming an enediolate intermediate.
- Proton transfer to the C4 hydroxyl group, yielding the enol intermediate. Computational approaches like QM/MM simulations can model transition states (TS1 and TS2) to assess energy barriers (e.g., TS1: 12.9 kcal/mol; TS2: 15.1 kcal/mol) and predict stereospecificity by comparing substrate-enzyme interactions. These methods help identify key residues (e.g., H339) critical for catalysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in identifying the rate-limiting step of D-glucarate dehydratase catalysis?
Computational studies suggest TS2 (15.1 kcal/mol) as the rate-determining state, while kinetic data (e.g., ) imply partial rate-limitation by TS1 (12.9 kcal/mol). To resolve this:
- Perform isotope effect studies (e.g., ) to probe proton transfer steps.
- Use pre-steady-state kinetics (stopped-flow methods) to detect transient intermediates.
- Validate QM/MM predictions with mutagenesis experiments (e.g., H339A mutants) to assess catalytic efficiency changes. Note: Entropic effects and QM region limitations in simulations may explain discrepancies between computational and experimental data .
Q. What methodological challenges arise in radiolabeling D-glucarate derivatives for imaging studies, and how can they be addressed?
Radiolabeling D-glucarate with technetium-99m (99mTc) for hydrogen sulfide imaging faces challenges such as:
- Low labeling efficiency due to competition with endogenous ligands.
- Instability of labeled products in physiological conditions. Solutions include:
Q. How do bacterial gene clusters regulate D-glucarate degradation, and what experimental strategies can elucidate their transcriptional control?
The D-glucarate degradation gene cluster (e.g., ACIAD0126–ACIAD0132 in Acinetobacter) includes:
- Permeases (ACIAD0127) and dehydratases (ACIAD0126) transcribed on opposite strands.
- A putative transcriptional regulator (ACIAD0132) co-transcribed with catabolic genes. To study regulation:
Q. What are the limitations of using QM/MM methods to predict enzyme-substrate specificity in D-glucarate dehydratase?
Key limitations include:
- Finite QM region size , which may exclude critical long-range electrostatic interactions.
- Neglect of entropic contributions , particularly in flexible active-site residues.
- Basis set incompleteness , leading to inaccuracies in transition-state energetics. Mitigation strategies:
- Compare results with free-energy perturbation (FEP) or umbrella sampling simulations.
- Validate predictions with kinetic isotope effects (KIEs) or mutagenesis data .
Methodological Considerations
Q. How can researchers validate the role of D-glucarate in modulating the TCA cycle via α-ketoglutarate production?
- Use 13C-labeled D-glucarate and track label incorporation into α-ketoglutarate via GC-MS metabolomics .
- Compare wild-type vs. D-glucarate permease knockout strains to assess pathway dependency.
- Measure enzyme activity (e.g., α-KGSA dehydrogenase) in cell extracts under varying substrate conditions .
Q. What experimental designs are optimal for analyzing D-glucarate dehydratase kinetics?
- Steady-state kinetics : Vary substrate concentrations (1–1500 μM D-glucarate) and fit data to the Michaelis-Menten model.
- pH-rate profiles : Identify catalytic residues by testing activity across pH 4–9.
- Temperature dependence : Calculate activation energy () from Arrhenius plots (e.g., ~15 kcal/mol for D-glucarate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
